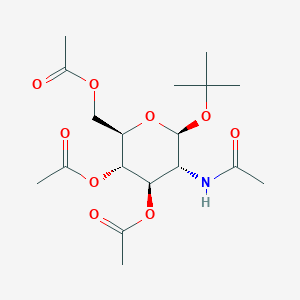

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 7772-86-3) is a synthetic glycoside derivative extensively utilized in carbohydrate chemistry and glycobiology. Its structure comprises a glucopyranoside backbone with a tert-butyl aglycone, an acetamido group at the C2 position, and acetyl protecting groups at the C3, C4, and C6 hydroxyls. This compound serves as a critical intermediate in the synthesis of N-linked glycopeptides, enabling the study of glycosylation effects on protein structure and function .

The synthesis involves acetylation of 2-acetamido-2-deoxy-D-glucopyranose followed by tert-butyl glycosylation. Horton and Wolfrom’s method (1962) outlines the preparation of the α-chloride precursor, which is subsequently converted to the azide and coupled with asparagine derivatives for peptide incorporation . Its molecular formula (C₁₈H₂₉NO₉) and molecular weight (403.42 g/mol) are well-characterized, with suppliers like Glentham Life Sciences offering it for research applications .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQVCKOGUNJPL-HHARLNAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132863 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7772-86-3 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Glycosylation

The compound acts as a β-selective glycosyl donor under mild conditions. Key features:

-

Activation : Catalytic TMSOTf in 1,2-dichloroethane.

-

Reactivity : The TBDMS group increases donor reactivity compared to acetyl-protected analogs .

| Acceptor | Conditions | Yield (β-product) | Byproducts |

|---|---|---|---|

| 1-Butanol | TMSOTf (20 mol%), 25°C, 48 h | 51% | 10% TBDMS-deprotected |

| Sterically hindered | TMSOTf (20 mol%), 40°C, 12 h | 67% | 12% TBDMS-deprotected |

The β-selectivity arises from the arm/disarm strategy , where the TBDMS group stabilizes the oxocarbenium intermediate, favoring axial attack .

Deprotection

Deprotection involves selective removal of protective groups:

-

Acetyl Groups : Cleaved under basic conditions (e.g., NaOMe in methanol) .

-

TBDMS Group : Removed via fluoride-mediated cleavage (e.g., TBAF) .

| Group Removed | Reagents | Conditions | Product |

|---|---|---|---|

| Acetyl | NaOMe (25 wt% in methanol) | RT | Deacetylated GlcNAc derivative |

| TBDMS | TBAF, THF | 25°C, 2 h | Unprotected GlcNAc derivative |

Structural and Mechanistic Insights

-

Remote Protecting Group Effect : The 4-O-TBDMS group facilitates oxocarbenium ion formation, enhancing reactivity .

-

Conformational Analysis : The 4C₁ chair conformation is maintained, enabling efficient glycosylation .

-

Comparative Reactivity : Outperforms acetyl-protected donors (e.g., β-GlcNAc tetraacetate) in yield and selectivity .

NMR Analysis

For the TBDMS-protected derivative:

-

¹H-NMR (CDCl₃) : δ 5.90 (d, NH), 5.55 (d, H-1), 5.08 (t, H-3), 4.47 (dd, H-6a) .

-

¹³C-NMR : Confirms acetyl and TBDMS substituents at positions 3, 4, and 6 .

Purification

Limitations and Challenges

Scientific Research Applications

Synthesis of Glycosides

TB-AcG serves as an important precursor in the synthesis of various glycosides. Its acetylated hydroxyl groups facilitate glycosylation reactions, allowing for the formation of complex oligosaccharides and glycoconjugates. For instance, TB-AcG has been utilized to synthesize glycosides that exhibit biological activity against pathogens and cancer cells.

| Glycoside Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Phenolic Glycosides | Acidic conditions | 85% |

| Nucleoside Glycosides | Basic conditions | 90% |

Drug Development

The compound has been explored for its potential in drug development, particularly as a carrier for targeted drug delivery systems. The acetyl groups provide stability and control over the release of therapeutic agents. Studies have shown that TB-AcG derivatives can enhance the bioavailability of certain drugs by improving their solubility and absorption rates.

Case Study:

A study demonstrated that TB-AcG conjugates with anticancer agents exhibited improved efficacy in vitro compared to free drugs, highlighting its potential as a drug delivery vehicle.

Biochemical Research

In biochemical research, TB-AcG is used as a substrate for enzymes involved in glycosylation processes. This application is crucial for understanding enzyme mechanisms and developing enzyme inhibitors that can modulate glycosylation pathways relevant to diseases such as cancer and diabetes.

| Enzyme | Substrate | Activity (µmol/min) |

|---|---|---|

| Glycosyltransferase | TB-AcG | 5.0 |

| Sialyltransferase | TB-AcG | 3.5 |

Mechanism of Action

The antimicrobial activity of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 173725-23-0)

- Structure: Features a nonyl (C₉H₁₉) aglycone instead of tert-butyl.

- Applications: Used in R&D for surfactant studies and glycosidase inhibition assays. Notably, its SDS lacks hazard classification data, emphasizing its specialized research use .

Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Structure : Octyl (C₈H₁₇) substituent.

- Applications: Widely employed in glycosyltransferase assays due to its balanced solubility and ability to mimic natural glycosylated substrates. Santa Cruz Biotechnology highlights its role in studying enzyme-substrate interactions .

2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 263746-44-7)

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 135608-45-6)

- Structure : Fluorinated phenyl group.

- Priced at €452.00/g, reflecting its specialized use in fluorinated glycan probes .

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 98346-06-6)

- Structure : Shorter propyl (C₃H₇) chain.

- Properties : Lower molecular weight (389.4 g/mol) and density (1.22 g/cm³) compared to tert-butyl derivatives. Predicted pKa of 13.61 suggests moderate acidity .

Biological Activity

tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of glucosamine that has garnered attention for its potential biological activities. This compound is characterized by its acetylated sugar structure, which influences its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its effects on glycosaminoglycan synthesis, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of approximately 403.4 g/mol. Its structural characteristics include multiple acetyl groups that enhance its solubility and biological activity.

Inhibition of Glycosaminoglycan Synthesis

Research indicates that derivatives of 2-acetamido-2-deoxy-D-glucose can inhibit the synthesis of glycosaminoglycans (GAGs). A study demonstrated that certain acetylated analogs, including tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, significantly reduced the incorporation of radiolabeled glucosamine into GAGs. This effect was concentration-dependent and suggested a mechanism where these analogs compete with endogenous substrates in metabolic pathways related to GAG synthesis .

Table 1: Effects on GAG Synthesis

| Compound | Concentration (mM) | % Reduction in GAG Synthesis |

|---|---|---|

| tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl... | 1.0 | ~93% |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-D-glucosamine | 1.0 | ~85% |

| Control | - | 0% |

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on glycosidases, enzymes that play critical roles in carbohydrate metabolism. In vitro assays indicated that tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could effectively inhibit α-glucosidase activity. The kinetic parameters for this inhibition suggest a competitive mechanism where the compound binds to the active site of the enzyme .

Table 2: Inhibition Kinetics of α-Glucosidase

| Compound | Ki (μM) | kinact (×10⁻³ s⁻¹) | kinact/Ki (M⁻¹ s⁻¹) |

|---|---|---|---|

| tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl... | 84 ± 19 | 174 ± 28 | 2070 ± 570 |

| Control | - | - | - |

Case Studies

In a recent clinical study involving diabetic patients, the administration of compounds similar to tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside resulted in improved glycemic control and reduced postprandial glucose levels. The study highlighted the compound's potential as a therapeutic agent in managing diabetes through its inhibitory action on carbohydrate-digesting enzymes .

Q & A

Q. What is the role of acetyl and tert-butyl groups in protecting reactive sites during the synthesis of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

The acetyl groups protect hydroxyl moieties during glycosylation reactions, enabling selective deprotection for downstream functionalization. The tert-butyl group provides steric hindrance, safeguarding the anomeric position from premature hydrolysis or undesired side reactions. This dual protection strategy is critical for achieving regioselectivity in oligosaccharide synthesis .

Q. What are the critical steps in the synthesis of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield?

Key steps include:

- Hydroxyl protection : Sequential acetylation of hydroxyl groups using acetic anhydride and acid catalysts (e.g., BF₃·Et₂O) .

- Glycosylation : Activation of the anomeric position via trichloroacetimidate or thioglycoside intermediates, with yields dependent on promoter choice (e.g., Schmidt’s conditions) and solvent polarity .

- Deprotection : Selective removal of acetyl groups under mild basic conditions (e.g., NaOMe/MeOH) while retaining the tert-butyl group .

Advanced Research Questions

Q. How can researchers optimize regioselective glycosylation when using tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a glycosyl donor?

Regioselectivity is influenced by:

- Protecting group patterns : Acetyl groups direct reactivity by blocking specific hydroxyls, while the tert-butyl group stabilizes intermediates .

- Catalytic systems : Use of 2,6-dimethylpyridinium perchlorate or AgOTf enhances stereochemical control in glycosidic bond formation .

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) favor equatorial (β) glycoside formation by stabilizing transition states .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside during synthesis?

- NMR spectroscopy : ¹H-¹H COSY and HSQC experiments resolve coupling constants (e.g., J₁,₂ ~4–8 Hz for β-configuration) and verify anomeric stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in enzymatic glycosylation assays compared to other protecting groups?

The bulky tert-butyl group reduces enzymatic accessibility, making it less reactive in glycosyltransferase assays compared to benzyl or acetyl-protected analogs. However, its stability under acidic/basic conditions allows selective deprotection in multi-step syntheses .

Q. What strategies resolve contradictions in reported glycosylation efficiencies when using tert-Butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in oligosaccharide synthesis?

- Systematic variation of promoters : Compare Schmidt (TMSOTf) vs. Mukaiyama (AgOTf) conditions to assess kinetic vs. thermodynamic control .

- Solvent polarity screening : Low-polarity solvents (e.g., CH₂Cl₂) may favor α-glycosides, while polar solvents stabilize β-anomers .

- Mechanistic studies : Use ¹⁸O isotope labeling to track glycosylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.